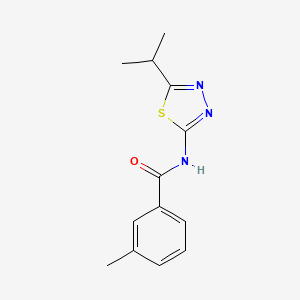

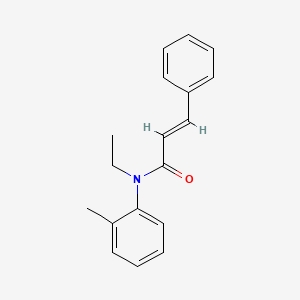

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide, also known as ITD-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 by a group of researchers at the University of California, San Francisco. Since then, ITD-1 has been extensively studied for its potential applications in various fields of research, including cancer research, neuroscience, and developmental biology.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide involves the inhibition of Porcupine-mediated palmitoylation and secretion of Wnt ligands. By blocking the secretion of Wnt ligands, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide can effectively suppress the Wnt signaling pathway and its downstream effects, including cell proliferation, migration, and differentiation. This mechanism has been extensively studied in various cellular and animal models, and it has been shown to have a broad range of applications in scientific research.

Biochemical and Physiological Effects:

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has been shown to have a broad range of biochemical and physiological effects, depending on the specific cellular and animal models used. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, by blocking the Wnt signaling pathway and inducing apoptosis. It has also been shown to promote the differentiation of stem cells into specific lineages, by modulating the Wnt signaling pathway. In addition, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide in lab experiments is its specificity and potency. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has been shown to selectively inhibit the activity of Porcupine, without affecting other cellular processes. It is also highly potent, with an IC50 value in the low nanomolar range. Another advantage of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is its broad range of applications in various fields of research, including cancer research, neuroscience, and developmental biology. However, one of the limitations of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is its potential toxicity and off-target effects, especially at higher concentrations. Therefore, careful dose-response studies and toxicity assays are required to ensure the safety and efficacy of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide in lab experiments.

Future Directions

There are several future directions for the research and development of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide. One of the main directions is the optimization of its pharmacokinetic and pharmacodynamic properties, to improve its efficacy and safety in vivo. This includes the development of more stable and bioavailable analogs of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide, as well as the identification of new targets and pathways that can be modulated by N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide. Another direction is the application of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide in combination with other drugs or therapies, to enhance its therapeutic effects and reduce its side effects. This includes the combination of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide with chemotherapy, radiation therapy, or immunotherapy, to improve the treatment outcomes of cancer patients. Overall, the research and development of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide have great potential to advance our understanding of the Wnt signaling pathway and its role in various biological processes, as well as to provide new therapeutic options for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide involves several steps, starting from the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with 3-methylbenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The final compound is obtained as a white solid with a high yield and purity.

Scientific Research Applications

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has been widely used as a research tool to investigate the role of Wnt signaling pathway in various biological processes, including embryonic development, stem cell differentiation, and cancer progression. It has been shown to inhibit the activity of Porcupine, a membrane-bound O-acyltransferase that is required for the palmitoylation and secretion of Wnt ligands. By blocking the secretion of Wnt ligands, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide can effectively suppress the Wnt signaling pathway and its downstream effects.

properties

IUPAC Name |

3-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-8(2)12-15-16-13(18-12)14-11(17)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPUGRRPGVPYRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl cyano(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B5889242.png)

![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889247.png)

![1-[3-(5-methyl-2-furyl)acryloyl]azepane](/img/structure/B5889264.png)

![4-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B5889282.png)

![1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5889291.png)

![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)

![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)

![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)

![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)